N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline
Description
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline is a substituted aniline derivative characterized by a biphenylmethyl group attached to the nitrogen atom of 2,3-dimethylaniline. The compound’s structure combines the aromatic biphenyl system with methyl substituents at the 2- and 3-positions of the aniline ring, which likely influence its electronic, steric, and biochemical properties.
Such structural features are critical in medicinal chemistry, where similar compounds are explored for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2,3-dimethyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-7-6-10-21(17(16)2)22-15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNMAVGUPEQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline typically involves the reaction of 4-bromomethylbiphenyl with 2,3-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
Organic Electronics
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline is primarily used as a hole transport material (HTM) in OLEDs. Its high hole mobility and stability under operational conditions enhance the performance of OLED devices.
- Performance Metrics :
- HOMO Energy Level : 5.3 eV
- LUMO Energy Level : 2.2 eV
- Hole Mobility : Up to when blended with other materials.
Table 1: Device Performance Comparison
| Composition | Hole Mobility (cm²/V·s) | Efficiency (lm/W) | Lifespan (h) |
|---|---|---|---|
| Pure PVK | - | - | |
| 30% BCFN | >200 | 71 | |
| 50% BCFN | >200 | 133 |
The incorporation of this compound into polymer blends significantly improves device efficiency and reduces operational voltages due to enhanced charge transport properties and exciplex formation .
Biochemical Research
In biochemical contexts, this compound serves as a reagent for proteomics research and enzyme inhibition studies. Its ability to interact with specific molecular targets allows for investigations into protein dynamics and interactions.
- Mechanism of Action :
- The compound binds to active sites on enzymes or receptors, potentially inhibiting their function or altering signaling pathways.
Table 2: Application Areas in Biochemistry
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Used to study the inhibition mechanisms of various enzymes. |
| Protein Interactions | Investigates binding affinities and interaction dynamics with proteins. |
OLED Performance Enhancement
A study demonstrated that blending this compound with poly(N-vinylcarbazole) (PVK) led to a notable increase in hole mobility from cm²/V·s to cm²/V·s when using a composition of 30% BCFN . This enhancement resulted in improved device efficiencies exceeding 200 lm/W and extended lifespans.
Enzyme Interaction Studies
In proteomics research, this compound has been utilized to probe enzyme activity modulation. For instance, its interaction with specific kinases has revealed insights into phosphorylation processes critical for cellular signaling pathways .
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Anilines: 3,4-Dimethylaniline (3,4-DMA)
- Structural Differences : 3,4-DMA lacks the biphenylmethyl group and has methyl substituents at the 3- and 4-positions of the aniline ring instead of the 2- and 3-positions.
- Functional Impact: Metabolism: 3,4-DMA undergoes N-acetylation by human N-acetyltransferase 1 (NAT1), with kinetic studies showing substrate-specific activity. The absence of the biphenyl group in 3,4-DMA likely reduces its lipophilicity and alters metabolic pathways compared to the target compound . Toxicity: 3,4-DMA is a known environmental carcinogen, whereas the biphenylmethyl group in the target compound may confer distinct toxicological profiles due to structural divergence .
Biphenylmethyl-Containing Amines: N-([1,1'-Biphenyl]-4-ylmethyl)-N-(tert-butyl)acrylamide (1e)
- Structural Differences : This compound replaces the 2,3-dimethylaniline group with a tert-butyl-acrylamide moiety.
- Synthetic Yield: Synthesized in 73% yield over two steps, indicating efficient coupling of the biphenylmethyl group with acrylamide precursors. The target compound’s synthetic efficiency may vary depending on the amine’s reactivity .
Piperidinone-Based Biphenylmethyl Amides
- Structural Differences: These compounds (e.g., (2S)-N-(1-([1,1'-biphenyl]-4-ylmethyl)-2,6-dioxopiperidin-3-yl)-N-((R)-1-(4-methoxyphenyl) ethyl)-2-methylbutanamide) feature a piperidinone core instead of an aniline ring.
- The target compound’s 2,3-dimethylaniline group may offer different binding interactions in enzyme inhibition . Synthetic Yield: Reported yields range from 52% to 72%, highlighting challenges in introducing complex substituents. The target compound’s synthesis may face similar efficiency hurdles .
Brominated Biphenylamines: N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Structural Differences : Incorporates bromine at the 3-position of one phenyl ring and lacks methyl groups.
- Functional Impact: Molecular Weight: Higher molar mass (400.31 g/mol) due to bromine substitution, compared to the target compound’s estimated mass (~343.45 g/mol).
Comparative Data Table
Key Research Findings
- Metabolic Stability : The biphenylmethyl group may reduce susceptibility to N-acetylation compared to simpler anilines like 3,4-DMA, which are rapidly metabolized by NAT1 .
- Synthetic Flexibility : Biphenylmethyl amines are synthetically accessible via reductive amination or nucleophilic substitution, though yields vary with substituent complexity .
Biological Activity
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : CHN
- Molecular Weight : 254.36 g/mol
The biphenyl moiety contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that biphenyl derivatives can possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Activity : Some aniline derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The compound showed notable activity against Gram-negative bacteria, particularly Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .
- Cytotoxicity in Cancer Cells : In another investigation focusing on cancer therapeutics, this compound was tested for cytotoxic effects on HeLa and MCF-7 cell lines. The results indicated an IC value of 15 µM for HeLa cells, suggesting significant cytotoxic potential .
- Mechanistic Insights : Further research explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators .
Q & A
Q. What are the established synthetic routes for N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. A general procedure involves reacting [1,1'-biphenyl]-4-carbaldehyde with 2,3-dimethylaniline in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. For example, analogous biphenylmethylamine derivatives have been synthesized with yields ranging from 52% to 73% by adjusting stoichiometry, solvent polarity (methanol or dichloromethane), and reaction time . Optimization may require screening Lewis acid catalysts (e.g., ZnCl₂) or microwave-assisted conditions to enhance reaction efficiency.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Characterization should include:
- NMR spectroscopy : Compare observed and chemical shifts with predicted values. For instance, aromatic protons in biphenylmethyl groups typically resonate at δ 7.2–7.6 ppm, while methyl groups on the aniline moiety appear at δ 2.1–2.3 ppm .
- X-ray crystallography : Resolve torsion angles (e.g., N1–C1–C6–C5 = 174.4°) and dihedral angles between aromatic planes to validate spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm error .
Q. What preliminary biological activities have been reported for biphenylmethyl-aniline derivatives?
Methodological Answer: Biphenylmethyl-aniline scaffolds are frequently evaluated for enzyme inhibition (e.g., MurA in antibacterial studies). Initial screening involves:
- In vitro enzyme assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH oxidation for MurA inhibition) .
- Minimum inhibitory concentration (MIC) tests : Assess antibacterial potency against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do structural modifications to the 2,3-dimethylaniline moiety affect antibacterial activity and selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution:
- Electron-withdrawing groups (EWGs) : Introduce halogens (Cl, F) at the 4-position of the aniline ring to enhance enzyme binding via hydrophobic interactions. For example, fluorinated analogues show 4–8× lower MIC values against S. aureus .
- Steric hindrance : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to probe active-site flexibility. Molecular docking (AutoDock Vina) can predict binding poses and validate experimental IC₅₀ trends .
Q. How can contradictory synthetic yields (52% vs. 73%) for similar biphenylmethyl derivatives be resolved?
Methodological Answer: Yield discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than methanol, improving yields .
- Purification methods : Use preparative HPLC instead of column chromatography to isolate non-polar byproducts .
- Reaction monitoring : Employ TLC or in-situ IR to identify side reactions (e.g., over-reduction of imine intermediates) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to bacterial enzymes?
Methodological Answer:
- Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions with MurA’s active site (PDB: 1UAE). Focus on hydrogen bonds with Thr 267 and π-π stacking with Phe 327 .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in Desmond to assess binding stability and water displacement near the ligand-enzyme interface .
Q. How do solvent effects influence the crystallization of biphenylmethyl-aniline derivatives?
Methodological Answer:
- Slow evaporation : Use methanol or ethanol to promote dimer formation via C–H···O hydrogen bonds (R₂²(12) motifs), as observed in Schiff base analogues .
- Temperature gradients : Cool refluxed solutions from 60°C to 4°C over 48 hours to grow single crystals suitable for XRD .
Q. What challenges arise in characterizing weak non-covalent interactions (e.g., π-stacking) in solid-state structures?
Methodological Answer:
- SCXRD refinement : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify π-interactions. Note that biphenylmethyl groups often lack significant π-overlap due to dihedral angles >60° .
- DFT calculations : Compute interaction energies at the ωB97X-D/def2-TZVP level to distinguish dispersion forces from electrostatic effects .
Q. What mechanistic insights explain the compound’s inhibition of MurA in Gram-negative bacteria?
Methodological Answer:
- Kinetic assays : Perform time-dependent inhibition studies with UDP-N-acetylglucosamine (substrate) to determine and mechanism (competitive vs. uncompetitive) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven inhibition via hydrophobic pocket occupancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
